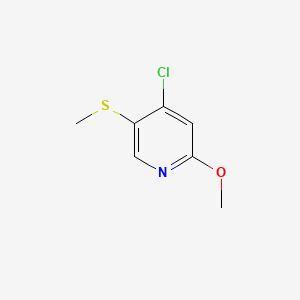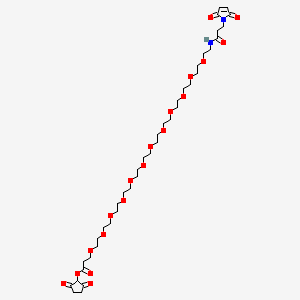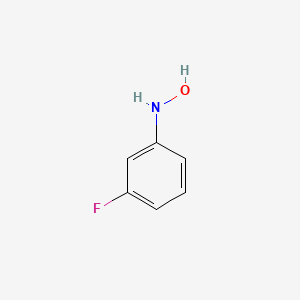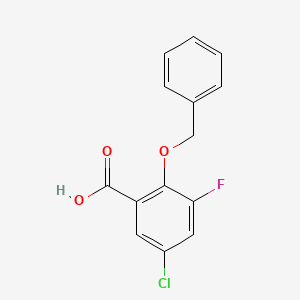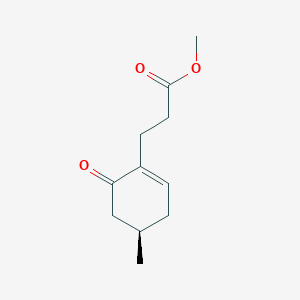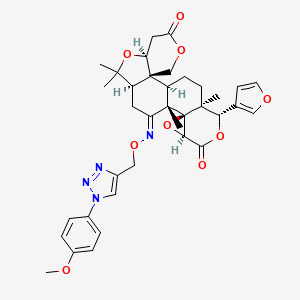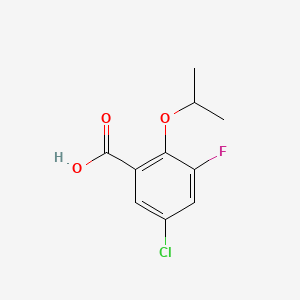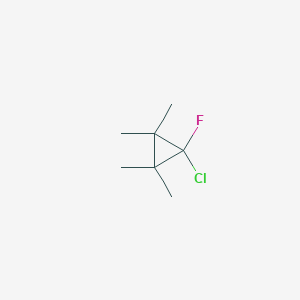
1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane is an organofluorine compound characterized by a cyclopropane ring substituted with chlorine and fluorine atoms, along with four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 1,1,2,2-tetramethylcyclopropane with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced halogen content.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino-substituted cyclopropane derivatives.
Oxidation Reactions: Formation of cyclopropane carboxylic acids or ketones.
Reduction Reactions: Formation of partially or fully dehalogenated cyclopropane derivatives.
Applications De Recherche Scientifique
1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane involves its interaction with molecular targets through its halogen and methyl groups. The compound can form covalent bonds or engage in non-covalent interactions with target molecules, influencing their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-fluoro-2,2,3-trimethylcyclopropane
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-3-fluoro-2-methoxybenzene
Comparison: 1-Chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in synthesis and research. The presence of both chlorine and fluorine atoms, along with multiple methyl groups, provides a unique combination of electronic and steric effects that influence its chemical behavior.
Propriétés
Numéro CAS |
1727-63-5 |
|---|---|
Formule moléculaire |
C7H12ClF |
Poids moléculaire |
150.62 g/mol |
Nom IUPAC |
1-chloro-1-fluoro-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H12ClF/c1-5(2)6(3,4)7(5,8)9/h1-4H3 |
Clé InChI |
KBLZEAHRFJFCTC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(F)Cl)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


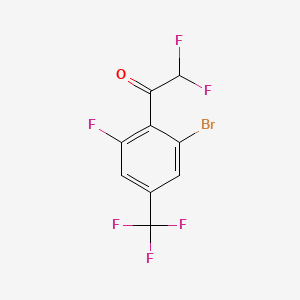

![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
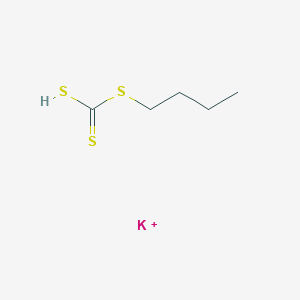
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
